molecular formula C8H16N4O7 B12407148 Kdo Azide

Kdo Azide

Cat. No.: B12407148
M. Wt: 280.24 g/mol
InChI Key: MMNDMXWELAQOMB-LBDSCFHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-3,8-dideoxy-D-manno-octulosonic acid: , commonly known as Kdo Azide, is an analogue of the natural 3-deoxy-D-manno-octulosonic acid. This compound contains an azido moiety, which allows it to participate in bioorthogonal click chemistry reactions. This compound is primarily used in metabolic labeling and glycan biosynthesis studies, particularly in Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kdo Azide can be synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This involves the reaction of an alkyne-containing molecule with an azide group under copper catalysis. The reaction is typically carried out in aqueous conditions at room temperature .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same copper-catalyzed azide-alkyne cycloaddition method. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Kdo Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Kdo Azide exerts its effects through bioorthogonal click chemistry reactions. The azido moiety in this compound reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules in living systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific incorporation into glycans during glycan biosynthesis in Gram-negative bacteria. This property makes it particularly valuable for studying bacterial cell surface structures and developing targeted diagnostic and therapeutic tools .

Properties

Molecular Formula

C8H16N4O7

Molecular Weight

280.24 g/mol

IUPAC Name

azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid

InChI

InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1

InChI Key

MMNDMXWELAQOMB-LBDSCFHVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N

Canonical SMILES

C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N

Origin of Product

United States

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